molecular formula C19H22O2 B2849187 1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one CAS No. 207737-64-2

1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one

Cat. No.: B2849187
CAS No.: 207737-64-2
M. Wt: 282.383
InChI Key: HLJUQQMGAVBQNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of 1,2,3-triazole-linked pyrazoline analogues were prepared by the reaction of 3- (4- (benzyloxy)phenyl)-1- (1- (arylphenyl)-5-methyl-1 H -1,2,3-triazol-4-yl)prop-2-en-1-one with hydrazine hydrate . Another study reported the synthesis of benzothiazole derivatives as BCL-2 inhibitors .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies. For instance, the most stable geometry of a molecule has been determined from the potential energy scan by varying the dihedral angles at B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the solubility, saturated vapour pressure, and crystal heat capacity of [4-(Benzyloxy)phenyl]acetic acid were determined .

Scientific Research Applications

Organic Synthesis and Catalysis

In the realm of organic synthesis, compounds structurally related to "1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one" have been utilized in the development of novel synthetic methodologies. For instance, studies on asymmetric addition reactions showcase the enantioselective synthesis of alcohols, demonstrating the potential of related compounds in facilitating stereoselective transformations (Granander et al., 2002). Similarly, research on catalyst activation with organochalcogen ligand complexes highlights the application of such compounds in transfer hydrogenation reactions, offering insights into their roles in catalysis and the synthesis of biologically active molecules (Saleem et al., 2014).

Material Science and Sensor Development

In material science, related compounds have been employed in the design of fluorescent and colorimetric pH probes. For example, a study developed a highly water-soluble fluorescent probe based on benzothiazole derivatives for real-time pH sensing, illustrating the utility of such compounds in environmental monitoring and biomedical diagnostics (Diana et al., 2020).

Pharmacology and Drug Development

While excluding direct applications related to drug use and side effects, it's worth noting that structurally related compounds have been explored for their potential in drug development, focusing on their bioactivity and therapeutic properties. Research into the synthesis of curcumin analogues, for example, has investigated compounds for their antioxidant and cancer chemopreventive activities, underscoring the significance of these structures in the development of new therapeutic agents (Youssef et al., 2004).

Mechanism of Action

The mechanism of action of similar compounds has been explored in some studies. For instance, N- [4- (benzyloxy)phenyl]glycinamide has been studied for its inhibitory activity against Leukotriene A-4 hydrolase .

Safety and Hazards

The safety and hazards associated with similar compounds have been documented. For instance, 4-Benzyloxyphenyl isocyanate is classified as having acute toxicity, and is harmful if swallowed .

Future Directions

The future directions for the study of similar compounds have been suggested in some papers. For instance, a study suggested that a series of 1-(4-substituted-phenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes could be tested for their anti-inflammatory and analgesic activities .

Properties

IUPAC Name

4-methyl-1-(4-phenylmethoxyphenyl)pentan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c1-15(2)19(20)13-10-16-8-11-18(12-9-16)21-14-17-6-4-3-5-7-17/h3-9,11-12,15H,10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJUQQMGAVBQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CCC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Hydrogenation of 50 g (190 mmol) of 1-(4-benzyloxy-phenyl)-4-methyl-pent-1-en-3-one prepared in Example B was effected as described in General Method 3 using 1.08 g 5% Pd over BaSO4 and 1000 mL of THF under hydrogen atmosphere.
Name
1-(4-benzyloxy-phenyl)-4-methyl-pent-1-en-3-one
Quantity
50 g
Type
reactant
Reaction Step One
Name
BaSO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.08 g
Type
catalyst
Reaction Step Three
Name
Quantity
1000 mL
Type
solvent
Reaction Step Four

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